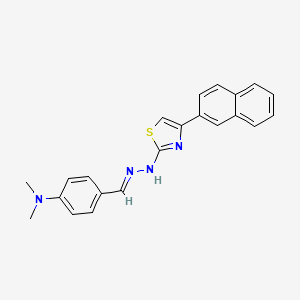
(E)-N,N-diméthyl-4-((2-(4-(naphtalène-2-yl)thiazol-2-yl)hydrazono)méthyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a hydrazone linkage
Applications De Recherche Scientifique
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or its derivatives.
Final Condensation: The final step involves the condensation of the hydrazone intermediate with N,N-dimethylaniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents on the aromatic rings.
Mécanisme D'action
The mechanism of action of (E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline depends on its application:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In Material Science: It may participate in charge transfer processes, contributing to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N,N-dimethyl-4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline
- (E)-N,N-dimethyl-4-((2-(4-(2-naphthyl)thiazol-2-yl)hydrazono)methyl)aniline
Uniqueness
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline is unique due to the presence of both a naphthalene moiety and a thiazole ring, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or electronic characteristics.
Propriétés
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-26(2)20-11-7-16(8-12-20)14-23-25-22-24-21(15-27-22)19-10-9-17-5-3-4-6-18(17)13-19/h3-15H,1-2H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOJGCRGMFKFK-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
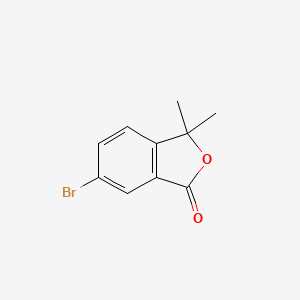
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2522925.png)
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2522926.png)
![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)
![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)
![2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2522929.png)
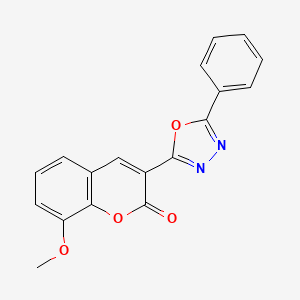
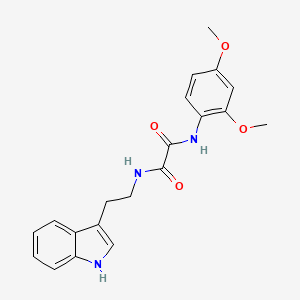
![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)
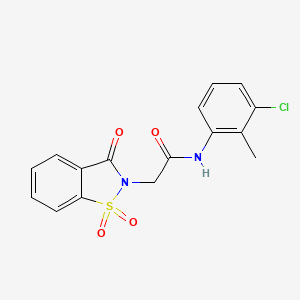
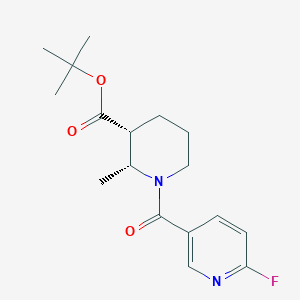
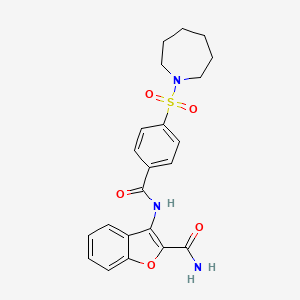
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)
